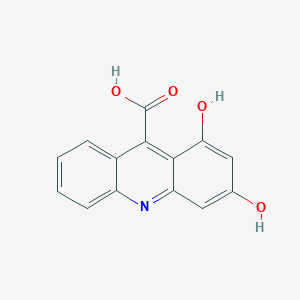

1,3-Dihydroxy-9-acridinecarboxylic acid

Description

The exact mass of the compound 1,3-Dihydroxy-9-acridinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dihydroxy-9-acridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydroxy-9-acridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dihydroxyacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTNCILGSJWIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400296 | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28332-99-2 | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dihydroxy-9-acridinecarboxylic Acid via the Pfitzinger Reaction: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from anticancer agents to fluorescent probes.[1] The strategic synthesis of substituted acridines is therefore of paramount importance for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the synthesis of a specific, high-value derivative, 1,3-dihydroxy-9-acridinecarboxylic acid, utilizing the robust and classic Pfitzinger reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol grounded in established principles, and offer field-proven insights into the causality behind critical experimental choices. This document is intended for researchers and professionals seeking a practical, in-depth understanding of this synthetic pathway.

Introduction: The Significance of the Acridine Scaffold

The tricyclic heterocyclic framework of acridine has long captured the attention of synthetic and medicinal chemists. Its planar structure allows it to intercalate with DNA, a mechanism of action exploited by several acridine-based drugs.[2] The functionalization of the acridine core, particularly at the C9 position with a carboxylic acid moiety, opens avenues for further derivatization, such as the formation of amides and esters, to modulate biological activity and pharmacokinetic properties.[3] The target molecule of this guide, 1,3-dihydroxy-9-acridinecarboxylic acid, incorporates hydroxyl groups that can enhance solubility and provide additional points for hydrogen bonding with biological targets, making it a promising scaffold for drug discovery programs.

The Pfitzinger reaction, discovered in the late 19th century, remains a highly effective and straightforward method for constructing quinoline-4-carboxylic acids and, by extension, their benzo-fused analogs like acridines.[4] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.[5][6] This guide will demonstrate the application of this venerable reaction to the synthesis of our target acridine derivative.

The Pfitzinger Reaction: A Mechanistic Deep Dive

Understanding the "why" behind each step is critical for successful synthesis, troubleshooting, and optimization. The Pfitzinger reaction is a sequential process involving base-catalyzed hydrolysis, condensation, and cyclization.[5][7]

The Core Mechanism:

-

Amide Hydrolysis: The reaction commences with the base-catalyzed hydrolysis of the amide bond within the isatin ring. A strong base, typically potassium hydroxide (KOH), attacks the C2 carbonyl carbon, leading to the opening of the five-membered ring to form the potassium salt of isatinic acid (an α-keto acid).[5] This step is often the rate-determining factor and is crucial for unmasking the aniline functionality required for the subsequent step.

-

Condensation & Imine/Enamine Formation: The newly formed isatinic acid intermediate possesses both an aniline-like amino group and a ketone. The amino group then condenses with the carbonyl component. For the synthesis of 1,3-dihydroxy-9-acridinecarboxylic acid, the carbonyl partner is 1,3-dihydroxybenzene (resorcinol). Under the reaction conditions, resorcinol exists in equilibrium with its keto-tautomer (1,3-cyclohexanedione), which provides the necessary enolizable α-methylene protons. The aniline nitrogen of isatinic acid reacts with the ketone of the tautomer to form an imine, which rapidly tautomerizes to the more stable enamine.[5]

-

Intramolecular Cyclization & Dehydration: The enamine intermediate then undergoes an intramolecular aldol-type cyclization. The electron-rich enamine attacks the ketone carbonyl of the original isatinic acid moiety. This ring-closing step forms a new six-membered ring.

-

Aromatization: The final step is a dehydration (loss of a water molecule) of the cyclic intermediate, which results in the formation of the stable, fully aromatic tricyclic acridine system.

The following diagram illustrates the mechanistic pathway from isatin to the acridine core.

Caption: The Pfitzinger reaction pathway for acridine synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the progression of the reaction can be visually monitored. The initial deep orange/red color of the isatin suspension should transition to a clear, often yellowish, solution upon ring-opening, and the final product will precipitate upon acidification.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Isatin | C₈H₅NO₂ | 147.13 | ≥98% | Sigma-Aldrich |

| 1,3-Dihydroxybenzene (Resorcinol) | C₆H₆O₂ | 110.11 | ≥99% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ≥85% (pellets) | Fisher Scientific |

| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade | VWR |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | J.T. Baker |

| Distilled Water | H₂O | 18.02 | - | In-house |

Step-by-Step Methodology

Step 1: Preparation of the Basic Medium

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6.0 g of potassium hydroxide (KOH) pellets to 80 mL of 95% ethanol.

-

Stir the mixture until the KOH has completely dissolved. A gentle warming may be applied to facilitate dissolution.

-

Expertise Insight: Using a fresh, concentrated solution of alcoholic KOH is critical. This strong base is necessary to efficiently drive the initial, and often slow, hydrolysis of isatin's amide bond.[6]

-

Step 2: Isatin Ring Opening

-

To the ethanolic KOH solution, add 5.0 g (approx. 0.034 mol) of isatin.

-

Stir the mixture at room temperature. The initial deep orange suspension should gradually dissolve over 15-20 minutes to form a clear, yellowish-brown solution, indicating the successful formation of the potassium isatinate salt.

Step 3: Condensation with Resorcinol

-

Add 4.1 g (approx. 0.037 mol, ~1.1 equivalents) of 1,3-dihydroxybenzene (resorcinol) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle.

-

Expertise Insight: A slight excess of the carbonyl component (resorcinol) is used to ensure the complete consumption of the more valuable isatin intermediate and drive the reaction towards the product.

-

Step 4: Reaction and Monitoring

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a drop of acetic acid) to check for the consumption of isatin.

Step 5: Product Precipitation (Work-up)

-

After the reflux period, remove the heating mantle and allow the dark reaction mixture to cool to room temperature, and then further cool in an ice bath.

-

Slowly and carefully acidify the cold solution by adding glacial acetic acid dropwise with constant stirring.

-

A voluminous yellow-green precipitate of the crude 1,3-dihydroxy-9-acridinecarboxylic acid will form as the pH drops below ~5.

-

Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. It confirms the presence of the carboxylic acid functionality, which forms a water-insoluble free acid from its soluble potassium salt.

-

Step 6: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts and residual acetic acid.

-

Wash with a small amount of cold ethanol to remove any unreacted resorcinol.

-

Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to the final purified product.

Caption: Step-by-step workflow for the synthesis of the target compound.

Product Characterization

The identity and purity of the synthesized 1,3-dihydroxy-9-acridinecarboxylic acid should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point (expected to be >290 °C with decomposition) indicates high purity.[8]

-

FTIR Spectroscopy: Expect to see characteristic broad O-H stretching from the carboxylic acid and phenolic groups (~3400-2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1600-1450 cm⁻¹).[9]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, expect to see distinct signals for the aromatic protons on the acridine core, as well as exchangeable protons for the two hydroxyl groups and the carboxylic acid proton.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₄H₉NO₄, MW: 255.23 g/mol ).

References

-

Sangshetti, J., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225–250. Available at: [Link][4]

-

Alam, M. S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7478. Available at: [Link][1]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 21, 2026, from [Link][5]

-

Wulandari, F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 7. Available at: [Link][9]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved January 21, 2026, from [Link]

-

De, U. (2014). How can I synthesise acridine-9-carboxylic acid and 9-amino acridine? ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. ACS Publications. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved January 21, 2026, from [Link]

-

Patel, H. V., et al. (2010). Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives. Journal of Young Pharmacists, 2(4), 382-386. Available at: [Link]

-

Ziarani, G. M., & Lashgari, N. (2012). Synthesis of heterocyclic compounds based on isatin through 1,3-dipolar cycloaddition reactions. ARKIVOC, 2012(i), 277-320. Available at: [Link]

-

Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. Retrieved January 21, 2026, from [Link][7]

-

Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme. Retrieved January 21, 2026, from [Link]

-

Sharma, V., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 11, 855-889. Available at: [Link]

-

Wujec, M., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(2), 488. Available at: [Link][2]

-

National Institutes of Health. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. PMC. Retrieved January 21, 2026, from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved January 21, 2026, from [Link][6]

-

ResearchGate. (2017). Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives. Retrieved January 21, 2026, from [Link]

-

Carbo Chemistry. (2021, January 13). Pfitzinger Reaction|Synthesis of Quinoline derivatives from Isatin (Tribulin)|NET|GATE|JAM|BSc|MSc| [Video]. YouTube. Available at: [Link]

-

Renotte, R., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. Luminescence, 15(5), 311-20. Available at: [Link][3]

-

ResearchGate. (2015). Study of the synthesis of novel trisubstituted acridines. Retrieved January 21, 2026, from [Link]

Sources

- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. scribd.com [scribd.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-Depth Technical Guide to the Spectroscopic Properties of 1,3-Dihydroxy-9-acridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of 1,3-Dihydroxy-9-acridinecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes known spectroscopic principles and data from analogous acridine derivatives to present a robust predictive analysis. This approach is grounded in established structure-property relationships to offer valuable insights for researchers working with this and related compounds.

Molecular Structure and its Spectroscopic Implications

1,3-Dihydroxy-9-acridinecarboxylic acid possesses a rigid, planar acridine core, which is the foundation of its characteristic spectroscopic behavior. The functionalization with two hydroxyl (-OH) groups at the 1 and 3 positions and a carboxylic acid (-COOH) group at the 9-position introduces significant electronic perturbations to the aromatic system. The hydroxyl groups act as electron-donating moieties, while the carboxylic acid group is electron-withdrawing. This "push-pull" electronic characteristic is anticipated to profoundly influence the molecule's interaction with electromagnetic radiation.

Molecular Structure of 1,3-Dihydroxy-9-acridinecarboxylic acid

Caption: 2D structure of 1,3-Dihydroxy-9-acridinecarboxylic acid.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of an acridine derivative is characterized by transitions between π-electron energy levels within the aromatic ring system, typically appearing in the 350-450 nm range. The presence of substituents significantly modulates these transitions.

Expected Absorption Profile

-

Influence of the Acridine Core: The fundamental absorption bands arise from the π-π* transitions of the acridine heterocycle.

-

Effect of Hydroxyl Groups: The electron-donating hydroxyl groups at positions 1 and 3 are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridine core. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.[1]

-

Effect of the Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group at the 9-position will likely lead to a further red-shift. Moreover, the absorption spectrum of 9-acridinecarboxylic acid derivatives has been shown to be sensitive to the solvent environment. In protic solvents, a blue-shift of the long-wavelength absorption band can occur due to strong hydrogen-bonding interactions with the solvent molecules, which can alter the planarity and resonance of the carboxylic acid group with the acridine ring.[2]

Hypothetical UV-Vis Data

| Solvent | Expected λmax (nm) | Rationale |

| Dichloromethane (DCM) | ~ 400 - 420 | Minimal solvent interaction, reflecting the intrinsic electronic structure. |

| Ethanol | ~ 390 - 410 | Protic solvent, potential for a blue-shift due to hydrogen bonding with the carboxylic acid and hydroxyl groups.[2] |

| Dimethyl Sulfoxide (DMSO) | ~ 405 - 425 | Polar aprotic solvent, likely to exhibit a red-shifted spectrum compared to ethanol. |

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 1,3-Dihydroxy-9-acridinecarboxylic acid in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. From this stock, prepare working solutions in the desired solvents (e.g., DCM, ethanol, DMSO) at a concentration that yields an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

The extended π-system of the acridine core confers inherent fluorescence to its derivatives. The emission properties are highly sensitive to the nature and position of substituents.

Expected Emission Characteristics

-

Excitation and Emission Wavelengths: The excitation maximum is expected to be close to the absorption maximum. The emission spectrum will be red-shifted relative to the absorption spectrum (Stokes shift).

-

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 9-acridinecarboxylic acid, the quantum yield has been observed to increase with the hydrogen-bonding capacity of the solvent.[3] A similar trend is anticipated for the dihydroxy-substituted derivative.

-

Solvatochromism: The change in emission wavelength with solvent polarity is known as solvatochromism. Given the "push-pull" nature of the substituents, a significant solvatochromic effect is expected, with more polar solvents likely inducing a larger Stokes shift.

Hypothetical Fluorescence Data

| Solvent | Expected λex (nm) | Expected λem (nm) | Expected Quantum Yield (Φf) |

| Dichloromethane (DCM) | ~ 410 | ~ 450 - 470 | Moderate |

| Ethanol | ~ 400 | ~ 460 - 480 | Higher than in DCM |

| Dimethyl Sulfoxide (DMSO) | ~ 415 | ~ 470 - 490 | High |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the compound in the desired solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in 1,3-Dihydroxy-9-acridinecarboxylic acid will be influenced by the electronic effects of the substituents.

Expected ¹H NMR Spectral Features

-

Aromatic Protons: The protons on the acridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-donating hydroxyl groups will shield the adjacent protons, causing them to appear at a relatively upfield (lower δ) position. Conversely, the electron-withdrawing carboxylic acid group will deshield nearby protons, shifting them downfield (higher δ).

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on the solvent and concentration due to hydrogen bonding and can appear over a wide range.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield position (δ 10-13 ppm).[4]

Expected ¹³C NMR Spectral Features

-

Aromatic Carbons: The carbons of the acridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl groups will be significantly shielded, while the carbon attached to the carboxylic acid group will be deshielded.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a downfield chemical shift (δ 160-180 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometric Data

The molecular formula of 1,3-Dihydroxy-9-acridinecarboxylic acid is C₁₄H₉NO₄, with a monoisotopic mass of 255.0532 g/mol .

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 256.0604 |

| ESI+ | [M+Na]⁺ | 278.0424 |

| ESI- | [M-H]⁻ | 254.0459 |

Data predicted by PubChemLite.

Expected Fragmentation Pattern

In addition to the molecular ion peak, characteristic fragment ions are expected. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the carboxyl group (COOH, 45 Da).[5][6] The presence of hydroxyl groups may lead to additional fragmentation pathways. For α-hydroxy carboxylic acids, a diagnostic peak at m/z 45 corresponding to the hydroxycarbonyl anion can be observed in negative ion mode.[7]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Measurement:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 1,3-Dihydroxy-9-acridinecarboxylic acid based on established chemical principles and data from analogous compounds. The interplay of the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group on the acridine core is predicted to result in distinct and measurable spectroscopic signatures. The provided experimental protocols offer a clear framework for researchers to obtain and interpret the spectroscopic data for this and related molecules, thereby facilitating its further investigation and application in various scientific fields.

References

-

Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). PMC. [Link]

-

UV/Vis absorption and fluorescence emission spectra of the fused... (n.d.). ResearchGate. [Link]

-

Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. (n.d.). ResearchGate. [Link]

-

Acid-promoted synthesis and photophysical properties of substituted acridine derivatives. (2020). PubMed. [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (n.d.). NIH. [Link]

-

Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o. (1997). Department of Chemistry, IIT Kharagpur. [Link]

-

Synthesis of 1,3-dihydroxyacetone derivatives. (n.d.). ResearchGate. [Link]

-

UV–Vis absorption spectra of studied acridine derivatives (upper line,... (n.d.). ResearchGate. [Link]

-

UV/Vis absorption and fluorescence emission spectra of the reference... (n.d.). ResearchGate. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). Preprints.org. [Link]

-

(A) UV – vis absorption spectra of control Acridine Orange dye,... (n.d.). ResearchGate. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

¹H NMR spectra of acridine (500 MHz) in solution and incorporated in... (n.d.). ResearchGate. [Link]

-

Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. (1997). LSU Scholarly Repository. [Link]

-

Photochemical behaviour of acridine in the presence of carboxylic acids. (n.d.). RSC Publishing. [Link]

-

Synthesis of New 1,3-Dithiolium Derivatives from 4-Hydroxyacetophenones. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

-

Acridine orange. (n.d.). OMLC. [Link]

-

Absorption (a) and fluorescence spectra (b) of Acridine Orange in various aqueous solutions. (n.d.). ResearchGate. [Link]

-

Photophysical Properties of Hydroxy-Substituted Flavothiones. (n.d.). ResearchGate. [Link]

-

Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. (n.d.). PubMed. [Link]

-

-

General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. (n.d.). The Royal Society of Chemistry. [Link]

-

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). PMC. [Link]

-

Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. (n.d.). ResearchGate. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

-

Tuning the Emission Properties of Fluorescent Ligands by Changing pH: The Unusual Case of an Acridine-Containing Polyamine Macrocycle. (2013). ResearchGate. [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). BG. [Link]

-

Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency. (n.d.). ResearchGate. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. [Link]

-

Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. (n.d.). CORE. [Link]

-

GCMS Section 6.12. (n.d.). Whitman People. [Link]

-

Mass Spec 3e Carboxylic Acids. (2020). YouTube. [Link]

Sources

- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 3. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Dihydroxy-9-acridinecarboxylic acid chemical structure and properties

An In-Depth Technical Guide to 1,3-Dihydroxy-9-acridinecarboxylic Acid

Introduction: The Acridine Scaffold and Its Therapeutic Potential

The acridine tricycle is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiparasitic, and antibacterial properties.[1][2] The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a primary mechanism through which many of its derivatives exert their cytotoxic effects.[1][3] This guide focuses on a specific, functionally rich derivative: 1,3-Dihydroxy-9-acridinecarboxylic acid . The strategic placement of hydroxyl groups at the 1 and 3 positions, combined with a carboxylic acid moiety at the 9-position, suggests a molecule with unique electronic properties, potential for targeted interactions, and significant therapeutic promise. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological applications.

Core Molecular Structure and Identification

Understanding the fundamental structure is paramount to exploring the chemistry and biological activity of 1,3-Dihydroxy-9-acridinecarboxylic acid.

Chemical Structure

The molecule consists of a central acridine ring system, which is a linear tricyclic heteroaromatic compound containing one nitrogen atom. It is functionalized with two hydroxyl (-OH) groups on one of the outer aromatic rings and a carboxylic acid (-COOH) group on the central ring.

Caption: Chemical Structure of 1,3-Dihydroxy-9-acridinecarboxylic acid.

Key Chemical Identifiers

Precise identification is crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 1,3-dihydroxyacridine-9-carboxylic acid | [4] |

| CAS Number | 28332-99-2 | [5] |

| Molecular Formula | C₁₄H₉NO₄ | [4][5] |

| Molecular Weight | 255.23 g/mol | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O | [4] |

| InChIKey | JYTNCILGSJWIDM-UHFFFAOYSA-N | [4] |

Physicochemical and Spectral Properties

The physicochemical properties of a compound govern its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data

| Property | Value / Description | Comments |

| Physical Form | Expected to be a crystalline powder. | Based on related acridine compounds like Acridine-9-carboxylic acid hydrate, which is a bright yellow to yellow-green crystalline powder.[6] |

| Melting Point | >290 °C (decomposes) | Data for the related Acridine-9-carboxylic acid hydrate. High melting points are typical for rigid, planar aromatic structures.[6] |

| Solubility | Slightly soluble in aqueous base, DMSO, and heated methanol. | The carboxylic acid group imparts slight solubility in basic solutions, while the large aromatic system limits solubility in polar solvents.[6] |

| Predicted XlogP | 2.3 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[4] |

| Hydrogen Bond Donors | 3 (two -OH, one -COOH) | These groups can engage in hydrogen bonding with biological targets like proteins and nucleic acids.[7] |

| Hydrogen Bond Acceptors | 4 (two -OH, one -COOH, one ring N) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7] |

Spectral Characteristics

-

UV-Vis Spectroscopy: Acridine derivatives exhibit characteristic absorption bands in the UV and visible regions due to π-π* transitions within the aromatic system. Studies on the parent compound, 9-Acridinecarboxylic acid (9-ACA), show complex absorption spectra that are highly sensitive to solvent and pH.[8] The dihydroxy substitution is expected to cause a bathochromic (red) shift in the absorption maxima.

-

Fluorescence Spectroscopy: The acridine ring is known for its fluorescent properties. The fluorescence quantum yields and lifetimes are influenced by the solvent's hydrogen-bonding capacity.[8]

-

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification in complex matrices.[4] For example, the predicted CCS for the [M-H]⁻ ion (m/z 254.04588) is 153.8 Ų.[4]

-

NMR Spectroscopy (¹H and ¹³C): The proton NMR spectrum would show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid and acridine nitrogen. The protons on the dihydroxy-substituted ring would appear at different chemical shifts compared to those on the unsubstituted ring. The acidic protons of the hydroxyl and carboxylic acid groups may be broad or exchangeable depending on the solvent.

Synthesis and Derivatization Strategies

A flexible and efficient synthesis is key to enabling further research and development. While a specific published synthesis for 1,3-Dihydroxy-9-acridinecarboxylic acid is not prominent, a plausible route can be designed based on established acridone synthesis methodologies.

Proposed Synthetic Workflow

A logical approach involves the condensation of an anthranilic acid derivative with a substituted phenol, followed by cyclization and subsequent functionalization. A particularly relevant strategy would adapt methods used for synthesizing 1,3-dihydroxyxanthones and related acridones.[9]

Caption: Plausible multi-step synthesis of 1,3-Dihydroxy-9-acridinecarboxylic acid.

Causality Behind Experimental Choices:

-

Ullmann Condensation: The initial step involves coupling a benzoic acid derivative with phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol is chosen as the source of the 1,3-dihydroxy pattern. This copper-catalyzed reaction is a classic method for forming diaryl ethers.

-

Cyclodehydration: The resulting diaryl ether intermediate is then subjected to harsh acidic conditions (e.g., polyphosphoric acid or concentrated sulfuric acid) to induce an intramolecular electrophilic substitution, closing the central ring to form the 1,3-dihydroxyacridone core.[10]

-

C9-Functionalization: The acridone can be converted to an acridine and then functionalized. A common method to introduce a substituent at the 9-position is via reaction with 9-chloroacridine.[1] However, building the functionality is also feasible. A Vilsmeier-Haack reaction could introduce a formyl group at the 9-position.

-

Oxidation: The final step involves the oxidation of the aldehyde (or another precursor like a methyl group) at the 9-position to the carboxylic acid.[11] This is a standard transformation achievable with various oxidizing agents.

Biological Activity and Therapeutic Rationale

The biological profile of acridine derivatives is rich and varied, offering multiple avenues for therapeutic development.[2]

Primary Mechanism of Action: DNA Intercalation

The core hypothesis for the activity of many acridine derivatives is their function as DNA intercalating agents.[1][3] The planar, electron-deficient tricyclic system inserts itself between DNA base pairs, leading to a cascade of cellular consequences.

Caption: Postulated mechanism of action via DNA intercalation and enzyme inhibition.

Mechanistic Insights:

-

DNA Binding: The planar acridine core stacks between base pairs, stabilized by van der Waals forces and π-π interactions.

-

Functional Group Influence: The hydroxyl and carboxylic acid groups can further stabilize this interaction. They can form hydrogen bonds with the DNA backbone or with residues in the active site of DNA-associated enzymes. The carboxylic acid, likely deprotonated at physiological pH, can also engage in ionic interactions.

-

Enzyme Inhibition: This intercalation distorts the DNA helix, which can physically block the progression of DNA and RNA polymerases.[3] Critically, it can also trap topoisomerase enzymes, which are vital for resolving DNA supercoiling during replication. This leads to the formation of stable enzyme-DNA-drug ternary complexes, resulting in double-strand breaks and ultimately triggering apoptosis (programmed cell death).[12]

Potential Therapeutic Applications

Based on the activities of related acridine compounds, 1,3-Dihydroxy-9-acridinecarboxylic acid is a candidate for investigation in several therapeutic areas:

-

Oncology: As a potential topoisomerase inhibitor and DNA intercalator, its primary application would be in cancer chemotherapy.[12]

-

Anti-parasitic Therapy: Acridine derivatives have shown efficacy against parasites like Toxoplasma gondii and Plasmodium sp. (malaria), often by targeting parasitic DNA or specific enzymes like the cytochrome bc₁ complex.[1]

-

Neurodegenerative Diseases: Certain acridines, such as Tacrine (9-amino-1,2,3,4-tetrahydroacridine), were developed as cholinesterase inhibitors for the treatment of Alzheimer's disease.[13] The scaffold's ability to cross the blood-brain barrier and interact with enzymes makes it a candidate for modification for neurological targets.

Analytical and Experimental Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of a drug candidate.

Standard Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid) is a typical starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides simultaneous purity analysis and mass confirmation, crucial for identity verification.

-

Nuclear Magnetic Resonance (NMR): Used for definitive structural elucidation.

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol describes a self-validating, standard method for determining the purity of a synthesized batch of 1,3-Dihydroxy-9-acridinecarboxylic acid.

Objective: To determine the purity of the target compound as a percentage of total peak area detected at a specific UV wavelength.

Materials & Equipment:

-

HPLC system with UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

-

1,3-Dihydroxy-9-acridinecarboxylic acid sample

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

System Preparation:

-

Equilibrate the HPLC system and C18 column with a 95:5 mixture of Mobile Phase A:B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 30 °C.

-

Set the UV detector to monitor at a wavelength determined from the compound's UV-Vis spectrum (e.g., 254 nm or a λ-max).

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a stock solution of ~100 µg/mL.

-

Ensure complete dissolution, using sonication if necessary.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Run:

-

Inject 10 µL of the prepared sample onto the column.

-

Run the following gradient elution program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Monitor the chromatogram for eluting peaks. The target compound, being moderately lipophilic, is expected to elute during the gradient phase.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Trustworthiness of the Protocol: This method is self-validating because it is based on fundamental chromatographic principles. The gradient elution ensures that impurities with a wide range of polarities will be eluted and detected. The use of a common C18 stationary phase and a standard acidic mobile phase makes it a robust starting point that can be easily adapted and optimized for specific impurity profiles.

Safety and Handling

While specific toxicity data for 1,3-Dihydroxy-9-acridinecarboxylic acid is limited, information from the parent compound, Acridine-9-carboxylic acid, and general GHS classifications for similar irritants should be used to guide handling procedures.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Personal Protective Equipment (PPE): Use of a dust mask, safety glasses, and chemical-resistant gloves is mandatory.[15] All manipulations should be performed in a well-ventilated fume hood.

Future Perspectives

1,3-Dihydroxy-9-acridinecarboxylic acid represents a promising, yet underexplored, chemical entity. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a validated, high-yield synthetic route to enable broader biological screening.

-

In-depth Biological Evaluation: Screening against a panel of cancer cell lines (e.g., the NCI-60 panel), various parasitic and microbial strains, and key enzymes like topoisomerases and cholinesterases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the hydroxyl and carboxylic acid groups (e.g., methylation, esterification, amidation) to probe the key interactions responsible for biological activity and to optimize ADME properties.

-

Computational Modeling: Using molecular docking and dynamics simulations to better understand its binding mode with DNA and target enzymes, guiding the design of more potent and selective derivatives.

By leveraging the rich history of the acridine scaffold and applying modern drug discovery techniques, 1,3-Dihydroxy-9-acridinecarboxylic acid and its derivatives hold significant potential for the development of novel therapeutics.

References

-

Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (n.d.). MDPI. [Link]

-

Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (n.d.). PubMed Central. [Link]

-

1,3-dihydroxy-9-acridinecarboxylic acid (C14H9NO4) - PubChemLite. (n.d.). PubChem. [Link]

-

Synthesis of compounds containing 9(10H)-Acridone. (2016). ResearchGate. [Link]

-

9-hydroxy-10H-acridine-9-carboxylic acid | C14H11NO3 | CID 18519559 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

- Method for preparing acridine 9-carboxylic acid by oxidation method. (n.d.).

-

Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. (1997). ACS Publications. [Link]

-

Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. (2023). National Center for Biotechnology Information. [Link]

-

How can I synthesise acridine-9-carboxylic acid and 9-amino acridine? (2014). ResearchGate. [Link]

-

Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.). PubMed Central. [Link]

-

(PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. (2024). ResearchGate. [Link]

-

Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (n.d.). Thieme Connect. [Link]

-

Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. (1997). LSU Scholarly Repository. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). Royal Society of Chemistry. [Link]

- 9-aminoacridine derivatives, their preparation and uses. (n.d.).

- A kind of synthetic method of 9-anthracenecarboxylic acid. (n.d.).

-

Dicarboxylic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Acridine-9-carboxylic acid hydrate - Analytica Chemie. (n.d.). Analytica Chemie. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 4. PubChemLite - 1,3-dihydroxy-9-acridinecarboxylic acid (C14H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 7. 9-hydroxy-10H-acridine-9-carboxylic acid | C14H11NO3 | CID 18519559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]

- 9. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]

- 12. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 9-Acridinecarboxylic acid 97 332927-03-4 [sigmaaldrich.com]

Technical Guide: Strategic Derivatization of 1,3-Dihydroxy-9-acridinecarboxylic Acid for Advanced Fluorescence Modification

Executive Summary: The Acridine Core as a Versatile Fluorogenic Scaffold

Acridine and its derivatives represent a cornerstone class of heterocyclic compounds, prized for their robust photophysical properties and wide-ranging applications in medicinal chemistry, materials science, and biological imaging[1]. The intrinsic fluorescence of the acridine nucleus, characterized by high quantum yields and sensitivity to the local microenvironment, makes it an ideal scaffold for the development of bespoke fluorescent probes and labeling agents. This guide focuses on the 1,3-dihydroxy-9-acridinecarboxylic acid core, a structure offering multiple strategic points for chemical modification to precisely tune its fluorescence characteristics.

The hydroxyl groups at the 1 and 3 positions act as powerful electron-donating groups, while the carboxylic acid at the 9-position is an electron-withdrawing group. This electronic push-pull system is fundamental to its inherent fluorescence. By chemically modifying these functional groups, researchers can systematically alter the electronic distribution within the π-conjugated system, thereby modulating key photophysical parameters such as excitation and emission wavelengths (λex/λem), Stokes shift, and fluorescence quantum yield (ΦF)[2][3]. This document provides an in-depth exploration of the chemical strategies, step-by-step protocols, and underlying principles for the targeted derivatization of this versatile fluorophore.

Foundational Principles: Connecting Structure to Photophysical Output

The fluorescence of an acridine derivative is not a static property but is intimately linked to its molecular structure and its interaction with the surrounding solvent environment[1][3]. Derivatization serves as the primary tool to manipulate these properties.

-

Electronic Effects: The introduction of substituents dramatically influences the energy levels of the molecule's frontier orbitals (HOMO/LUMO).

-

Esterification and Amidation: Converting the 9-carboxylic acid to an ester or amide modifies the electron-withdrawing strength of this position. This typically leads to shifts in the absorption and emission spectra[2][4]. Amide derivatives, in particular, have been developed as fluorescent labels for bioanalytical applications due to their stability and diverse functionality[2][5][6].

-

Etherification: Modification of the 1,3-hydroxyl groups into ethers reduces their electron-donating capacity, which can also be used to fine-tune the spectral properties.

-

-

Solvatochromism: Acridine derivatives often exhibit solvatochromism, where the emission wavelength is sensitive to solvent polarity[3]. Derivatization can enhance or suppress this effect by altering the molecule's dipole moment in the ground and excited states.

-

Steric Hindrance: The geometry of the acridine ring system, particularly the orientation of the substituent at the 9-position, plays a critical role. The carboxylic acid group in 9-acridinecarboxylic acid is sterically hindered, causing it to be twisted out of the plane of the aromatic ring[4][7]. This reduces resonance interaction. Converting it to an ester or amide can alter this angle, impacting the electronic conjugation and, consequently, the fluorescence output[7][8].

Strategic Derivatization at the 9-Carboxylic Acid Position

The 9-carboxylic acid is the most accessible and versatile handle for modification. The primary strategies involve its conversion into esters or amides, which requires an initial activation step to render the carboxyl group more susceptible to nucleophilic attack[9].

Caption: General workflow for derivatizing 1,3-dihydroxy-9-acridinecarboxylic acid.

Esterification Workflow

Esterification is a robust method to modify solubility and electronic properties. Studies comparing 9-acridinecarboxylic acid (9-ACA) with its methyl ester (9-MCA) have shown significant differences in their photophysical behavior, highlighting the impact of this modification[4][8][10].

Caption: Reaction scheme for the esterification of the 9-carboxylic acid group.

Amidation Workflow

Amidation provides a stable linkage and a gateway to introduce a vast array of functionalities, from simple alkyl chains to complex biomolecules for targeted labeling[6]. The synthesis of acridine-9-carboxamides is a well-established route for creating fluorescent probes[2][5].

Causality Behind Experimental Choices: The choice of activation agent is critical. Thionyl chloride (SOCl₂) is highly effective for reactions in organic solvents, providing a very reactive acid chloride intermediate[11][12]. However, for sensitive substrates or aqueous conditions, water-soluble carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are preferred as they facilitate direct amide bond formation under milder conditions[13].

Expected Photophysical Modifications

The derivatization at the 9-position directly impacts the molecule's electronic structure, leading to predictable, albeit context-dependent, changes in its fluorescence properties.

| Derivatization | Typical Effect on λem | Typical Effect on Quantum Yield (ΦF) | Rationale |

| Esterification | Bathochromic (Red) Shift | Variable; often increases | Reduces the electron-withdrawing strength compared to the protonated acid. Can decrease non-radiative decay pathways.[2][8] |

| Amidation | Bathochromic (Red) Shift | Variable; often increases | The amide nitrogen can participate in conjugation, further modifying the electronic landscape. The specific amine used has a large effect.[2][5] |

Derivatization at the 1,3-Dihydroxy Positions

While the 9-position is the primary target for introducing diversity, the 1,3-hydroxyl groups offer a secondary avenue for fine-tuning. Their modification to ethers, for example, alters the electron-donating character of the "A" ring of the acridine system.

-

Strategy: Williamson Ether Synthesis: This classic method involves deprotonating the phenolic hydroxyls with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ions, which are then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether.

-

Orthogonality and Protecting Groups: It is crucial to consider the relative reactivity. To selectively modify the carboxylic acid without affecting the hydroxyls, the reaction conditions must be chosen carefully (e.g., using carbodiimide coupling at neutral pH). Conversely, to modify only the hydroxyls, the carboxylic acid might first be protected as an ester (e.g., a methyl or t-butyl ester), which can be cleaved orthogonally after the etherification is complete.

Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for synthesis, purification, and characterization.

Protocol: Synthesis of a 1,3-Dihydroxy-9-acridinecarboxamide Derivative

This protocol details a robust, two-step, one-pot procedure for synthesizing an amide derivative using thionyl chloride activation.

Materials:

-

1,3-Dihydroxy-9-acridinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (e.g., N-propylethylenediamine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Activation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dihydroxy-9-acridinecarboxylic acid (1.0 eq). Suspend the solid in anhydrous DCM. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the starting material is consumed (monitor by TLC). The formation of the acid chloride is often accompanied by a color change.

-

Coupling: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as TEA (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the activated acid chloride solution. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol allows for the precise characterization of the newly synthesized derivative's fluorescence efficiency by comparing it to a known standard[1][14].

Materials & Instrumentation:

-

Calibrated Spectrofluorometer and UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Fluorescence Standard: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or another suitable standard.

-

Solvent: Spectroscopic grade solvent (e.g., Ethanol, DMSO)

-

Synthesized acridine derivative (Sample)

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (typically the λmax of the compound).

-

Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculation: The relative quantum yield (ΦF, sample) is calculated using the following equation:

ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent (if the same solvent is used for sample and standard, this term cancels out).

-

Subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Conclusion: A Pathway to Purpose-Built Fluorophores

The 1,3-dihydroxy-9-acridinecarboxylic acid scaffold is a powerful platform for developing advanced fluorescent tools. Through strategic derivatization of its carboxylic acid and hydroxyl functionalities, researchers can systematically engineer its photophysical properties to meet the specific demands of their applications. The conversion of the carboxylic acid to amides and esters via robust activation and coupling chemistry is the most direct route for introducing functional diversity and tuning fluorescence. By following validated protocols for synthesis and characterization, scientists in drug discovery and materials research can unlock the full potential of this versatile acridine core, creating novel probes for sophisticated biological and chemical sensing.

References

- A Technical Guide to the Photophysical Properties of Acridine Derivatives and the Determination of Quantum Yield. (2025). Benchchem.

- A Comparative Guide to Acridine-Based Fluorescent Stains: The Prominence of Acridine Orange. (n.d.). Benchchem.

- Acid-promoted synthesis and photophysical properties of substituted acridine derivatives. (2020). Organic & Biomolecular Chemistry.

- Acid-promoted synthesis and photophysical properties of substituted acridine deriv

- Synthesis and photophysics of acridine derivatives. (n.d.).

- Unveiling the Photophysical Properties of Acridine Derivatives: A Technical Guide to Quantum Yield Determin

- Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining. (2023). MDPI.

- Acridine orange. (n.d.). Wikipedia.

- ACRIDINE ORANGE STAIN. (n.d.). Dalynn Biologicals.

- Acridine Orange. (n.d.).

- Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. (1997). LSU Scholarly Repository.

- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. (1997). Department of Chemistry, IIT Kharagpur.

- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. (n.d.).

- Acridine-9-carboxylic acid (3-amino-propyl)amide. (n.d.). Chem-Impex.

- Synthesis and chemiluminescent properties of 9-(substituted phenoxycarbonyl)-10-(ω-(succinimidyloxycarbonyl)alkyl)acridinium esters. (n.d.). ORCA - Online Research @ Cardiff.

- Synthesis of compounds containing 9(10H)-Acridone. (2016).

- Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific.

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.

- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.

- Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv

- 1,3-dihydroxy-9-acridinecarboxylic acid (C14H9NO4). (n.d.). PubChem.

- 9-Acridinecarboxylic acid. (n.d.). Ambeed.com.

- 9-Acridinecarboxylic acid 97. (n.d.). Sigma-Aldrich.

- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. (n.d.).

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (n.d.). MDPI.

- Esterification of pyridine carboxylic acids. (n.d.).

- Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine deriv

- Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021). IOPscience.

- Fluorescent Dye 430 carboxylic acid. (n.d.). Antibodies.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]

- 5. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Elusive Quantum Yield of 1,3-Dihydroxy-9-acridinecarboxylic Acid and its Analogs: A Technical Guide to a Research Frontier

For Immediate Release

Shanghai, China – January 21, 2026 – Despite significant interest in the fluorescent properties of acridine derivatives for applications in drug development and cellular imaging, a comprehensive analysis of the quantum yield of 1,3-Dihydroxy-9-acridinecarboxylic acid and its specific analogs remains a notable gap in the scientific literature. This technical guide, synthesized from an extensive review of available research, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the photophysical principles governing acridine fluorescence, detailed methodologies for quantum yield determination, and a framework for approaching the study of this specific, yet under-characterized, class of compounds.

While direct experimental data for 1,3-Dihydroxy-9-acridinecarboxylic acid is not publicly available, this guide leverages data from structurally related acridine compounds to infer potential properties and guide future research. The core of this document is built on the established principles of fluorescence spectroscopy and provides a robust protocol for the precise measurement of quantum yield, a critical parameter for any fluorescent probe.

Understanding Fluorescence Quantum Yield in Acridine Scaffolds

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to brighter signals and greater sensitivity in analytical and imaging applications.

The quantum yield of acridine derivatives is highly sensitive to their molecular structure and the surrounding environment. Factors such as the nature and position of substituents on the acridine ring, solvent polarity, pH, and the presence of quenchers can significantly influence the fluorescence efficiency. For instance, the fluorescence quantum yields of 9-acridinecarboxylic acid (9-ACA) have been shown to increase with the hydrogen-bonding capacity of the solvent. In solutions with near-neutral to slightly acidic pH, 9-ACA exists predominantly in a zwitterionic form, which also impacts its photophysical properties.

The Anticipated Role of 1,3-Dihydroxy Substitution

While specific data is lacking, the introduction of hydroxyl groups at the 1 and 3 positions of the 9-acridinecarboxylic acid scaffold is expected to significantly modulate its electronic and photophysical properties. Hydroxyl groups are known to be electron-donating and can participate in hydrogen bonding, both of which can influence the energy levels of the excited state and, consequently, the fluorescence quantum yield.

It is hypothesized that the 1,3-dihydroxy substitution pattern could lead to compounds with unique spectral properties, potentially shifting the absorption and emission wavelengths and altering the quantum yield compared to the parent 9-acridinecarboxylic acid or other substituted acridines. The extent of these effects would likely be dependent on the solvent environment and pH, which would affect the protonation state of the hydroxyl and carboxylic acid groups.

A Framework for Investigation: Analogs and Their Known Properties

In the absence of direct data for 1,3-Dihydroxy-9-acridinecarboxylic acid, a comparative analysis of related acridine derivatives provides a valuable starting point. The following table summarizes the reported quantum yields for several key acridine compounds, offering a glimpse into the potential range of values and the influence of different substitution patterns and solvents.

| Compound | Solvent | Quantum Yield (ΦF) |

| 9-Acridinecarboxylic acid | Methanol | Data not explicitly found |

| 9-Acridinecarboxylic acid | Aqueous (pH dependent) | Values vary with pH |

| Acridine | Ethanol | 0.36 |

| Acridine Orange | Basic Ethanol | 0.2 |

| 9-Aminoacridine | Ethanol | 0.61 |

This table is populated with data from publicly available literature. The absence of data for 1,3-Dihydroxy-9-acridinecarboxylic acid and its direct analogs highlights a key area for future research.

Experimental Protocol for Determining Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Test Compound: 1,3-Dihydroxy-9-acridinecarboxylic acid or its analog.

-

Standard Compound: A well-characterized fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The standard should have absorption and emission profiles that are in a similar spectral region to the test compound.

-

Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable.

-

Spectrofluorometer: An instrument capable of measuring corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and the standard compound in the chosen solvent.

-

Prepare a series of dilute solutions of both the test compound and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. This is crucial to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard absorb.

-

Record the corrected fluorescence emission spectra for all solutions of the test compound and the standard. It is critical to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

-

The relationship should be linear, and the slope of the resulting line (Gradient) should be determined for both the sample and the standard.

-

-

Quantum Yield Calculation:

-

The quantum yield of the test sample (ΦF,X) can be calculated using the following equation:

ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)

-

Where:

-

ΦF,ST is the known quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Experimental Workflow Diagram

Solubility of 1,3-Dihydroxy-9-acridinecarboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 1,3-Dihydroxy-9-acridinecarboxylic Acid

Foreword for the Researcher

The successful application of any compound in a research or development setting—be it for medicinal chemistry, materials science, or cellular biology—begins with a fundamental understanding of its physicochemical properties. Among these, solubility is paramount. It dictates formulation strategies, bioavailability, and the very design of experimental protocols. This guide is crafted for the laboratory scientist and drug development professional, offering a deep dive into the solubility profile of 1,3-Dihydroxy-9-acridinecarboxylic acid. We move beyond mere data points to explain the underlying chemical principles and provide actionable, field-proven methodologies for determining solubility. As Senior Application Scientists, our goal is to empower you to make informed decisions, ensuring the integrity and reproducibility of your work.

Molecular Profile and Predicted Solubility Characteristics

1,3-Dihydroxy-9-acridinecarboxylic acid is a heterocyclic compound built upon a rigid, polycyclic aromatic acridine core. Its structure is distinguished by the presence of multiple functional groups that create a complex interplay of hydrophilic and hydrophobic characteristics.

Chemical Structure: C₁₄H₉NO₄ Molecular Weight: 255.229 g/mol [1]

The key to predicting its solubility lies in analyzing its constituent parts:

-

Acridine Core: This large, tricyclic aromatic system is inherently hydrophobic and non-polar, contributing to poor solubility in aqueous media.

-